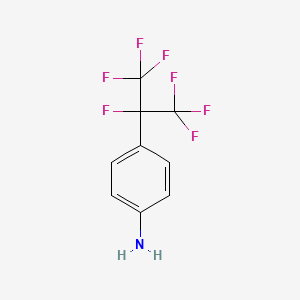

4-(Perfluoropropan-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDDQCRAKBGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431246 | |

| Record name | 4-perfluoroisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-17-0 | |

| Record name | 4-perfluoroisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(heptafluoropropan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Perfluoropropan-2-yl)aniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Perfluoropropan-2-yl)aniline, a key building block in modern medicinal and agricultural chemistry. The strategic introduction of the heptafluoroisopropyl group into the aniline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a valuable moiety in drug design. This document details a robust synthetic protocol, purification strategies, and a full suite of characterization techniques for this important intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Strategic Importance of the Heptafluoroisopropyl Moiety

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate a compound's pharmacological profile. The heptafluoroisopropyl group, in particular, has emerged as a privileged motif in contemporary agrochemistry and pharmaceuticals. Its strong electron-withdrawing nature can significantly influence the acidity of nearby protons, alter binding interactions with biological targets, and enhance the metabolic stability of the parent molecule. This compound serves as a critical precursor for the synthesis of a range of complex molecules, including insecticides and potential therapeutic agents. For instance, it is a key intermediate in the synthesis of broflanilide, a potent insecticide. The aniline functional group provides a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, further highlighting the utility of this compound in synthetic chemistry.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the perfluoroalkylation of aniline. Several methods have been reported, with the use of a perfluoroalkyl halide and a reducing agent in a biphasic system being a prominent and scalable approach.

Recommended Synthetic Route: Reductive Perfluoroalkylation

This method utilizes heptafluoroisopropyl iodide or bromide as the perfluoroalkyl source and sodium dithionite as the reducing agent. The reaction proceeds in a biphasic solvent system, often with the aid of a phase-transfer catalyst.

Reaction Scheme:

Experimental Protocol

Materials:

-

Aniline

-

Heptafluoroisopropyl iodide or Heptafluoro-2-bromopropane

-

Sodium dithionite

-

Sodium bicarbonate

-

Tetrabutylammonium hydrogen sulfate

-

tert-Butyl methyl ether

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq), tert-butyl methyl ether, and water.

-

To this biphasic mixture, add sodium dithionite (1.25 eq), sodium bicarbonate (1.75 eq), and tetrabutylammonium hydrogen sulfate (0.05 eq).

-

Stir the mixture vigorously to ensure good mixing between the aqueous and organic phases.

-

Slowly add heptafluoroisopropyl iodide (1.25 eq) dropwise to the reaction mixture.

-

Continue to stir the reaction at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 10:1).

-

Upon completion, separate the organic phase.

-

Extract the aqueous phase with ethyl acetate.

-

Combine all organic phases and wash three times with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a reddish-brown liquid.

Mechanistic Insights

The reaction is believed to proceed through a radical mechanism initiated by the reduction of the perfluoroalkyl halide by sodium dithionite. The resulting perfluoroalkyl radical then adds to the aniline. The phase-transfer catalyst is crucial for transporting the dithionite from the aqueous phase to the organic phase where the aniline and perfluoroalkyl halide reside.

Purification

The crude this compound often requires purification to remove unreacted starting materials and side products. Column chromatography is a highly effective method for this purpose.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is typically effective. The exact ratio should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel slurry in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed material onto the top of the packed column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure of the molecule.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₆F₇N |

| Molecular Weight | 261.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~203.79 °C |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

-

The aromatic region should display a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons ortho to the amino group will appear at a different chemical shift than the protons ortho to the heptafluoroisopropyl group.

-

The amine (-NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show signals for the six aromatic carbons and the carbons of the heptafluoroisopropyl group.

-

The carbon attached to the nitrogen atom (C-NH₂) will be shifted upfield compared to the other aromatic carbons.

-

The carbon attached to the heptafluoroisopropyl group will be significantly affected by the fluorine atoms, likely showing a complex splitting pattern due to C-F coupling.

-

The CF and CF₃ carbons will also exhibit characteristic chemical shifts and coupling to fluorine.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

This is a critical technique for characterizing fluorinated compounds.

-

The spectrum is expected to show two main signals corresponding to the CF₃ and CF groups of the heptafluoroisopropyl moiety.

-

The CF₃ signal will likely appear as a doublet due to coupling with the adjacent CF proton.

-

The CF signal will appear as a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 261.14).

-

Fragmentation patterns may include the loss of fluorine atoms or the CF₃ group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic ring.

-

Strong absorption bands in the region of 1100-1300 cm⁻¹ are expected due to the C-F stretching vibrations.

-

Safety and Handling

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Visualization of Workflow and Mechanism

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

Caption: Proposed radical mechanism for the synthesis.

Conclusion

This technical guide has outlined a reliable and scalable method for the synthesis of this compound, a valuable intermediate in the development of new pharmaceuticals and agrochemicals. The detailed protocol for synthesis, purification, and characterization provides a solid foundation for researchers working with this compound. The unique properties imparted by the heptafluoroisopropyl group will continue to make this and related fluorinated anilines attractive building blocks in the pursuit of novel and improved chemical entities.

References

- Martín-Heras, V., et al. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry.Organic Letters, 23(9), 3465-3470.

- CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline - Google Patents. (n.d.).

-

This compound CAS 2396-17-0 - Jinan Tantu Chemicals Co., Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

An In-Depth Technical Guide to ¹H and ¹⁹F NMR Analysis of 4-(Perfluoropropan-2-yl)aniline

This guide provides a comprehensive technical overview for the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 4-(Perfluoropropan-2-yl)aniline, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the structural elucidation of this fluoroaromatic compound.

Introduction: The Significance of Fluorine in Modern Chemistry and NMR

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science.[1] The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural characterization of fluorinated compounds is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose.[2] Particularly, ¹⁹F NMR offers several advantages, including a 100% natural abundance of the ¹⁹F isotope, a high gyromagnetic ratio (approximately 83% of the sensitivity of ¹H), and a wide chemical shift range that minimizes signal overlap and enhances spectral resolution.[3][4] This guide will delve into the nuanced analysis of this compound, leveraging the synergistic information obtained from both ¹H and ¹⁹F NMR spectroscopy.

Foundational Principles: Understanding the NMR Spectra of Fluoroaromatics

A thorough interpretation of the NMR spectra of this compound requires a solid understanding of the key parameters: chemical shifts and spin-spin coupling constants.

Chemical Shifts (δ)

-

¹H NMR: The chemical shifts of the aromatic protons in aniline and its derivatives are influenced by the electronic effects of the substituents.[5][6] The amino (-NH₂) group is an electron-donating group, which typically shields the aromatic protons, causing them to resonate at higher fields (lower ppm values). Conversely, the electron-withdrawing perfluoropropan-2-yl group will deshield the aromatic protons, shifting their signals to lower fields. The interplay of these effects will determine the final chemical shifts of the aromatic protons in this compound.

-

¹⁹F NMR: The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, often spanning over 800 ppm.[4] For organofluorine compounds, the typical range is from approximately -50 ppm to -220 ppm.[4] The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment.[3][7] In the perfluoropropan-2-yl group, we expect to see distinct signals for the CF₃ groups and the central CF methine. The electron-withdrawing nature of the aromatic ring will influence these shifts.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling, a through-bond interaction between magnetically active nuclei, provides invaluable information about the connectivity of atoms. In the context of this compound, we will observe several types of J-coupling:

-

¹H-¹H Coupling (JHH): This coupling will be observed between the aromatic protons, with typical ortho, meta, and para coupling constants.

-

¹H-¹⁹F Coupling (JHF): Coupling between the aromatic protons and the fluorine nuclei of the perfluoropropan-2-yl group will be present. The magnitude of these couplings decreases with the number of bonds separating the nuclei.

-

¹⁹F-¹⁹F Coupling (JFF): Homonuclear coupling between the fluorine nuclei within the perfluoropropan-2-yl group will be a prominent feature of the ¹⁹F NMR spectrum. Geminal and vicinal F-F couplings are typically large.[4][8]

-

Through-Space Coupling: In addition to through-bond coupling, fluorine nuclei can exhibit through-space coupling when they are in close spatial proximity, even if separated by many bonds.[9][10][11][12][13] This can provide crucial conformational information.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key.[14]

-

Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is generally sufficient.[15][16] For ¹⁹F NMR, due to its high sensitivity, similar concentrations are effective. For less sensitive experiments like ¹³C NMR or 2D NMR, higher concentrations (10-50 mg) may be necessary.[16]

-

Internal Standard: For accurate chemical shift referencing, the use of an internal standard is crucial.[14]

-

For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm).

-

For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm).[15][17] However, due to its volatility and environmental concerns, secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are often used.[15][17] It is critical to report the reference standard used.

-

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹⁹F NMR spectra.

Caption: A generalized workflow for NMR data acquisition and processing.

Spectral Interpretation and Data Analysis

Predicted Spectral Features of this compound

The following table summarizes the expected ¹H and ¹⁹F NMR spectral features for this compound.

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -NH₂ | Variable (broad singlet) | s (broad) | - |

| ¹H | Aromatic (ortho to -NH₂) | ~6.7 - 7.0 | d | ³JHH ≈ 7-9 |

| ¹H | Aromatic (meta to -NH₂) | ~7.2 - 7.5 | d | ³JHH ≈ 7-9, ⁴JHF |

| ¹⁹F | -CF(CF₃)₂ | ~ -180 to -190 | septet of multiplets | ³JFF, ⁴JHF |

| ¹⁹F | -CF(CF₃)₂ | ~ -70 to -80 | d of multiplets | ³JFF, ⁵JHF |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will likely show a broad singlet for the two amine protons. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are expected to be upfield compared to the protons ortho to the electron-withdrawing perfluoropropyl group. Further splitting of the downfield doublet due to coupling with the fluorine atoms of the perfluoropropyl group (⁴JHF) may be observed.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to be more complex and informative. Two distinct signals are anticipated for the perfluoropropan-2-yl group:

-

-CF(CF₃)₂: The single fluorine on the methine carbon will be split into a septet by the six equivalent fluorine atoms of the two CF₃ groups (³JFF). Each line of this septet may be further split by coupling to the aromatic protons.

-

-CF(CF₃)₂: The six equivalent fluorine atoms of the two methyl groups will appear as a doublet due to coupling with the single methine fluorine (³JFF). This doublet may also exhibit further long-range couplings.

Advanced NMR Techniques for Deeper Structural Insights

For unambiguous assignment and a more detailed structural picture, 2D NMR experiments are highly recommended.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will confirm the coupling between the aromatic protons.

-

¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates ¹H and ¹⁹F nuclei that are coupled to each other, allowing for the definitive assignment of proton signals that are coupled to fluorine.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for assigning the quaternary carbons and confirming the overall carbon framework.

Conclusion

The combined ¹H and ¹⁹F NMR analysis provides a robust and detailed characterization of this compound. By carefully considering chemical shifts, coupling constants, and employing advanced 2D NMR techniques, researchers can gain unambiguous structural confirmation and valuable insights into the electronic and conformational properties of this and related fluorinated molecules. This analytical rigor is essential for advancing drug discovery and materials science, where subtle structural variations can have profound effects on performance.

References

-

Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 6, 131–142. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

-

Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181. [Link]

-

Perdih, F., & Tusek-Bunc, K. (2012). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]

-

NMR Facility, UCSB Chem and Biochem. F19 detection. [Link]

- Jeschke, E., & T. A. P. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Abstracts of Papers of the American Chemical Society, 261.

-

Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. [Link]

-

Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]

-

Wilmad-LabGlass. 19F NMR Reference Standards. [Link]

-

Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

-

Nonomura, M., et al. (1997). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Journal of the American Chemical Society, 119(17), 3899-3904. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(11), 4000-4004. [Link]

-

Toxin and Toxin Target Database (T3DB). Aniline (T3D4984). [Link]

-

PubChem. Aniline. [Link]

-

Royal Society of Chemistry. (2016). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 6(82), 78486-78494. [Link]

-

DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

- Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Coupling Constants. Journal of the American Chemical Society, 93(10), 2361-2366.

-

Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5696-5705. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 329-336. [Link]

- Ellis, D. A., et al. (2000). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731.

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. [Link]

- Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

ResearchGate. 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... [Link]

-

LookChem. 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mr.copernicus.org [mr.copernicus.org]

- 13. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. organomation.com [organomation.com]

- 17. colorado.edu [colorado.edu]

Mass Spectrometric Analysis of 4-(Perfluoropropan-2-yl)aniline: A Technical Guide

Introduction

4-(Perfluoropropan-2-yl)aniline is a fluorinated aromatic amine of significant interest in various fields, including pharmaceuticals and materials science. Its unique electronic properties, conferred by the bulky and highly electronegative perfluoroisopropyl group, make it a valuable building block in the synthesis of novel compounds.[1] The precise characterization of this molecule is paramount for its effective utilization and for quality control in its applications. Mass spectrometry stands out as a powerful analytical technique for the structural elucidation and quantification of such compounds.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will explore the expected behavior of this molecule under different ionization techniques, predict its fragmentation patterns, and offer practical, field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring robust and reliable analytical outcomes.

Molecular Profile of this compound

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C9H6F7N | Derived |

| Molecular Weight | 261.14 g/mol | Derived |

| Structure | ||

| Key Features | - Aromatic aniline core | |

| - Electron-donating amino group (-NH2) | ||

| - Strongly electron-withdrawing perfluoroisopropyl group [-CH(CF3)2] |

The interplay between the electron-donating amine and the electron-withdrawing perfluoroalkyl substituent will significantly influence the molecule's ionization and subsequent fragmentation.

Strategic Approach to Mass Spectrometric Analysis

The selection of the appropriate ionization technique is critical for obtaining meaningful mass spectra. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.

Experimental Workflow: A Bird's-Eye View

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

Step-by-Step EI-MS Protocol

-

Sample Introduction: Introduce the sample, dissolved in a volatile solvent, into the mass spectrometer via a gas chromatography (GC) system for separation and purification, or directly via a heated probe.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This will eject an electron from the molecule, forming a molecular ion (M•+).

-

Fragmentation: The energetically unstable molecular ion will undergo fragmentation to produce a series of smaller, stable ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI is expected to be driven by the stability of the resulting fragments. The aromatic ring provides a stable core, while the C-C bonds of the perfluoroisopropyl group are likely points of cleavage.

Sources

A Technical Guide to the Quantum Chemical Profile of 4-(Perfluoropropan-2-yl)aniline: A Computational Approach for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the quantum chemical characterization of 4-(Perfluoropropan-2-yl)aniline, a key building block in modern medicinal chemistry and materials science. The introduction of the bulky and electron-withdrawing perfluoropropan-2-yl group onto the aniline scaffold significantly modulates its electronic structure, reactivity, and intermolecular interactions. Understanding these modifications at a molecular level is paramount for the rational design of novel pharmaceuticals and functional materials. This guide details a robust computational workflow employing Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of this fluorinated aniline derivative. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive analysis of complex organofluorine compounds.

Introduction: The Significance of Fluorinated Anilines

Aniline and its derivatives are fundamental scaffolds in the development of a vast array of pharmaceuticals and functional materials.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[3][4][5] The perfluoropropan-2-yl substituent, in particular, exerts a strong electron-withdrawing effect, which can significantly influence the reactivity of the aniline ring and the basicity of the amino group. Consequently, this compound is an attractive building block for creating novel kinase inhibitors, central nervous system agents, and advanced polymer materials.[3]

Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intricate electronic and structural properties of such molecules. By solving the Schrödinger equation, or approximations thereof, we can gain deep insights into molecular geometries, orbital energies, electrostatic potentials, and spectroscopic signatures. This in-silico approach allows for the high-throughput screening of virtual compounds and provides a theoretical foundation for interpreting experimental observations.

This guide will present a detailed protocol for the quantum chemical analysis of this compound, focusing on methods that balance computational cost with predictive accuracy.

Core Computational Methodologies

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[6] DFT methods are computationally more efficient than traditional wave function-based approaches while often providing a comparable level of accuracy for a wide range of chemical systems.

Selection of the Functional and Basis Set: A Justified Approach

The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations. For organofluorine compounds, it is essential to select a methodology that can accurately describe the electronic effects of fluorine and potential non-covalent interactions.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for calculations on organic molecules, including fluorinated anilines.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended for this system. Let's break down this choice:

-

6-311G: This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

-

++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.[8] Given the high electronegativity of fluorine, diffuse functions are particularly important for capturing the full extent of its electronic influence.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-spherical electron distributions.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of substituted anilines.[7]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Input and Conformational Analysis

-

Construct the initial 3D structure of this compound using a molecular modeling program.

-

Perform an initial geometry optimization using a lower-level, computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting geometry.

-

Conduct a conformational search to identify the lowest energy conformer. The rotation around the C-C bond connecting the perfluoropropyl group to the aniline ring and the C-N bond should be explored. This is crucial as the relative orientation of the bulky perfluorinated group can significantly impact the molecule's properties.

Step 2: Geometry Optimization

-

Set up the DFT calculation using the lowest energy conformer from the previous step.

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Perform a full geometry optimization without any constraints. This will locate the stationary point on the potential energy surface corresponding to the minimum energy structure.

-

Verify the nature of the stationary point by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Step 3: Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated at the same level of theory:

-

Electronic Properties:

-

Molecular Orbital (MO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO energy correlating with the ionization potential and the LUMO energy with the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the charge distribution on the molecular surface. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge transfer interactions and hyperconjugative effects within the molecule. This can provide a quantitative measure of the electron-withdrawing strength of the perfluoropropan-2-yl group.

-

Dipole Moment: Calculate the molecular dipole moment, which is a measure of the overall polarity of the molecule.

-

-

Spectroscopic Properties:

-

Vibrational Frequencies (IR Spectrum): The results of the frequency calculation can be used to predict the infrared (IR) spectrum. The calculated frequencies are typically scaled by an empirical factor (around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.

-

NMR Chemical Shifts: Predict the 1H, 13C, and 19F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts should be referenced against a standard compound (e.g., tetramethylsilane for 1H and 13C).

-

Predicted Data and Analysis

The following tables summarize the key quantitative data expected from the quantum chemical calculations on this compound.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value |

| C-N Bond Length (Å) | Value |

| C-C (ring-CF(CF₃)₂) Bond Length (Å) | Value |

| C-N-H Bond Angle (°) | Value |

| Dihedral Angle (H-N-C-C) (°) | Value |

Note: Specific values would be populated from the output of the DFT calculations.

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| NBO Charge on Nitrogen | Value |

Note: Specific values would be populated from the output of the DFT calculations.

Table 3: Predicted 1H and 19F NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) |

| Aromatic Protons (ortho to NH₂) | Value |

| Aromatic Protons (ortho to CF(CF₃)₂) | Value |

| Amine Protons | Value |

| CF (methine) | Value |

| CF₃ (methyl) | Value |

Note: Specific values would be populated from the output of the DFT calculations and referenced appropriately.

Visualization of Computational Workflow and Molecular Properties

Diagrams created using Graphviz (DOT language) are provided below to illustrate the computational workflow and key molecular properties.

Caption: Computational workflow for this compound.

Caption: Interrelation of calculated molecular properties.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and scientifically grounded computational workflow for the quantum chemical characterization of this compound. The described methodologies, centered around Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust framework for predicting the geometric, electronic, and spectroscopic properties of this important molecule.

The insights gained from these calculations can be invaluable for researchers in drug discovery and materials science. For medicinal chemists, the predicted electronic properties can guide the design of more potent and selective inhibitors, while for materials scientists, the understanding of intermolecular forces can aid in the development of novel liquid crystals and polymers.

Future work could involve extending this computational approach to study the reactivity of this compound in various chemical reactions, investigating its excited-state properties for potential applications in photochemistry, and exploring its interactions with biological macromolecules through molecular docking and dynamics simulations. The predictive power of quantum chemistry, as demonstrated in this guide, will undoubtedly continue to be a driving force in the advancement of chemical and pharmaceutical research.

References

- A Technical Guide to Quantum Chemical Calculations for 4-Fluoroaniline - Benchchem. (URL: )

-

Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method - ResearchGate. (URL: [Link])

-

New Journal of Chemistry Supporting Information. (URL: [Link])

-

4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline - LookChem. (URL: [Link])

-

Basis Set Effect on Linear Response Density Functional Theory Calculations on Periodic Systems - ChemRxiv. (URL: [Link])

-

DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. (URL: [Link])

-

Efficient Diffuse Basis Sets for Density Functional Theory - ACS Publications. (URL: [Link])

-

Computational studies of Distinct Anilines for Electrooptical properties - ResearchGate. (URL: [Link])

-

4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine - PubChem. (URL: [Link])

-

CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline - Autech Industry Co.,Limited. (URL: [Link])

-

How to choose a basis set in DFT calculations || part 4 - YouTube. (URL: [Link])

-

This compound CAS 2396-17-0 - Jinan Tantu Chemicals Co., Ltd. (URL: [Link])

-

Fluorinated Protein−Ligand Complexes: A Computational Perspective - Refubium - Freie Universität Berlin. (URL: [Link])

-

Organofluorine chemistry - Wikipedia. (URL: [Link])

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

The Dichotomous Reactivity of 4-(Perfluoropropan-2-yl)aniline in Electrophilic Aromatic Substitution: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Anilines, in particular, are privileged structures, serving as precursors to a vast array of pharmaceuticals and functional materials.[1] This guide delves into the nuanced reactivity of a specific, yet increasingly important aniline derivative: 4-(Perfluoropropan-2-yl)aniline. The introduction of the bulky and powerfully electron-withdrawing perfluoropropan-2-yl (heptafluoroisopropyl) group at the para-position creates a fascinating interplay of electronic and steric effects that govern its reactivity towards electrophiles. Understanding this dichotomy is paramount for harnessing its synthetic potential. This document provides a comprehensive analysis of its reactivity profile, focusing on key electrophilic aromatic substitution (EAS) reactions, and offers field-proven insights into experimental design and execution.

The core challenge in the electrophilic substitution of this compound lies in the conflicting influence of its two substituents. The amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring through resonance and directing incoming electrophiles to the ortho and para positions.[2][3] Conversely, the perfluoropropan-2-yl group is strongly deactivating due to its profound inductive electron-withdrawing effect (-I effect), which diminishes the nucleophilicity of the benzene ring.[2] This guide will dissect how this electronic tug-of-war dictates the regioselectivity and feasibility of halogenation, nitration, and Friedel-Crafts acylation reactions.

Electronic and Steric Landscape of this compound

The reactivity of an aromatic ring in EAS is fundamentally determined by the electron density of the π-system.[2] In this compound, the amino group enriches the electron density, particularly at the positions ortho to it (C2 and C6), through resonance.

However, the perfluoropropan-2-yl group at the para-position exerts a strong deactivating inductive effect. The high electronegativity of the fluorine atoms pulls electron density away from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[2] This deactivation is a significant hurdle to overcome in many EAS reactions. Furthermore, the sheer bulk of the perfluoropropan-2-yl group can sterically hinder the approach of an electrophile to the adjacent C3 and C5 positions, although electronic effects are the primary determinant of reactivity in this case.

The dominant activating and ortho, para-directing effect of the amino group generally dictates the position of electrophilic attack.[3] Therefore, substitution is overwhelmingly expected to occur at the positions ortho to the amino group (C2 and C6). The para position is already occupied by the perfluoroisopropyl group.

Electrophilic Halogenation: A Case Study in Regioselectivity

Halogenation is a foundational EAS reaction. For highly activated anilines, this reaction can be so rapid that it leads to polysubstitution. In the case of this compound and its derivatives, the deactivating effect of the perfluoroalkyl group tempers this reactivity, allowing for more controlled, mono-substitution.

A pertinent example is the bromination of the closely related 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. The presence of an additional deactivating trifluoromethyl group further attenuates the ring's reactivity, yet the directing effect of the amino group remains dominant.

Data Presentation: Regioselective Bromination

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | 60 | 2 | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | 80-89 |

Experimental Protocol: Bromination of a this compound Derivative

This protocol is adapted from the synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.

-

Reaction Setup: To a solution of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05–1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent over-bromination.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.

Mechanistic Rationale

The observed regioselectivity, with bromination occurring exclusively at the position ortho to the amino group, is a testament to the powerful directing effect of the -NH₂ group. The lone pair of electrons on the nitrogen atom stabilizes the arenium ion intermediate formed during ortho attack through resonance. The deactivating perfluoroalkyl and trifluoromethyl groups slow down the reaction compared to aniline itself but do not alter the position of substitution.

Caption: Bromination workflow of a substituted aniline.

Nitration and Friedel-Crafts Acylation: The Necessity of a Protection Strategy

Direct nitration and Friedel-Crafts reactions on this compound are fraught with challenges. The strongly acidic conditions required for these reactions (e.g., H₂SO₄/HNO₃ for nitration, AlCl₃ for Friedel-Crafts) lead to the protonation of the basic amino group, forming an anilinium ion. The -NH₃⁺ group is a powerful deactivating group and a meta-director, which would undesirably alter the reaction's outcome and further reduce the ring's reactivity.

To circumvent this, a protection-deprotection strategy is indispensable. The amino group is temporarily converted to a less basic and less activating amide, typically an acetanilide. This N-acyl group is still an ortho, para-director, but its activating influence is moderated, preventing polysubstitution and allowing for controlled electrophilic substitution.

Caption: Protection-deprotection workflow for EAS.

Representative Protocol: Nitration via an Acetanilide Intermediate

-

Protection: React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine) or a catalytic amount of acid to form N-acetyl-4-(perfluoropropan-2-yl)aniline.

-

Nitration: Dissolve the resulting acetanilide in a suitable solvent like acetic acid. Cool the solution in an ice bath and slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Reaction Quench and Isolation: After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice to precipitate the product. Filter the solid, wash with cold water until neutral, and dry. The primary product is expected to be 2-nitro-4-(perfluoropropan-2-yl)acetanilide.

-

Deprotection: Hydrolyze the nitro acetanilide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 2-nitro-4-(perfluoropropan-2-yl)aniline.

Considerations for Friedel-Crafts Acylation

Friedel-Crafts acylation of the protected N-acetyl-4-(perfluoropropan-2-yl)aniline would follow a similar logic. However, the combined deactivating effects of the N-acetyl group and the perfluoroisopropyl group would necessitate a potent Lewis acid catalyst (e.g., AlCl₃) and potentially harsher reaction conditions.[1][4][5] The acylation is expected to occur at the 2-position (ortho to the N-acetyl group).

Conclusion

The reactivity of this compound with electrophiles is a study in contrasts. The powerful activating and ortho-directing amino group vies with the strongly deactivating and bulky para-substituent. For reactions like halogenation, this balance allows for controlled mono-substitution, yielding valuable ortho-functionalized products. For more demanding transformations such as nitration and Friedel-Crafts acylation, the basicity of the amine and the overall deactivation of the ring necessitate a protection-deprotection strategy. By converting the amine to an amide, the reactivity can be modulated to achieve the desired substitution pattern. This in-depth understanding of the electronic and steric factors at play is crucial for leveraging the synthetic utility of this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

-

University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (2023). Methods for the nitration of protected anilines. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

- Tingle, J. B., & Williams, L. F. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. American Chemical Journal, 39(5), 590-606.

- Smith, K., Musson, A., & DeBoos, G. A. (1996). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2761-2768.

-

Paciorek, K. L., Ito, T. I., & Harris, D. H. (1981). Synthesis of perfluoroalkylene dianilines. NASA Technical Reports Server. [Link]

- Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.

-

LookChem. (n.d.). 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

World of Chemistry. (2017, December 12). Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter [Video]. YouTube. [Link]

- Google Patents. (n.d.). EP1359141B1 - Method of friedel-crafts acylation of anilides.

-

European Patent Office. (n.d.). EP 1359141 B1 - METHOD OF FRIEDEL-CRAFTS ACYLATION OF ANILIDES. Retrieved from [Link]

-

ResearchGate. (2002). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

AK LECTURES. (2014, June 16). Friedel Crafts Acylation [Video]. YouTube. [Link]

-

Autechbio. (n.d.). CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Amanote Research. (n.d.). Intramolecular Friedel-Crafts Acylation Promoted by Hexafluoroisopropanol. Retrieved from [Link]

-

Professor Dave Explains. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

ResearchGate. (2025). Regioselective meta-Nitration of Azines. Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. ijrar.org [ijrar.org]

- 4. EP1359141B1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 5. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

The Unseen Architect: A Technical Guide to the Electronic Effects of the Perfluoropropan-2-yl Group on the Aniline Ring

For Immediate Release

A Deep Dive into the Potent Electronic Influence of the Perfluoropropan-2-yl Substituent in Aromatic Systems, Tailored for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated alkyl groups has become a cornerstone of molecular design. Among these, the perfluoropropan-2-yl group, also known as the heptafluoroisopropyl group [-CF(CF₃)₂], stands out for its profound impact on the electronic properties of aromatic systems. This in-depth technical guide elucidates the nuanced electronic effects of this potent substituent, specifically when appended to the aniline ring, a common scaffold in pharmacologically active compounds.

The Rise of Fluorine in Molecular Design: A Paradigm of Enhanced Properties

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] Judicious placement of fluorine or fluoroalkyl groups can modulate a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Perfluoroalkyl groups, in particular, are known for their strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. This property is harnessed by medicinal chemists to fine-tune the characteristics of drug candidates, often leading to improved efficacy and pharmacokinetic profiles.[2] The perfluoropropan-2-yl group, with its seven fluorine atoms, represents a powerful tool in this molecular engineering arsenal.

Quantifying the Electron-Withdrawing Strength: Hammett Parameters

To quantitatively assess the electronic influence of a substituent, the Hammett equation provides a well-established framework.[3] The Hammett substituent constants, sigma (σ), are a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For the perfluoropropan-2-yl group, the experimentally determined Hammett constants are:

| Parameter | Value |

| σ_meta_ (σ_m_) | 0.37 |

| σ_para_ (σ_p_) | 0.53 |

| Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.[4] |

These positive values unequivocally classify the perfluoropropan-2-yl group as a strong electron-withdrawing substituent . The para-constant (σ_p_ = 0.53) is significantly larger than the meta-constant (σ_m_ = 0.37), indicating that the electron-withdrawing effect is more pronounced when the group is in the para position. This is due to the combined influence of inductive and resonance effects.

The following diagram illustrates the logical relationship between the substituent's properties and its classification:

Caption: Logical flow from the substituent to its electronic classification.

Impact on the Aniline Ring: A Tale of Reduced Basicity

The amino group (-NH₂) of aniline is basic due to the lone pair of electrons on the nitrogen atom. The availability of this lone pair to accept a proton determines the basicity of the aniline derivative, which is quantified by its pKa value (the pKa of its conjugate acid, the anilinium ion). Electron-withdrawing groups attached to the aniline ring pull electron density away from the amino group, thereby decreasing the availability of the lone pair and, consequently, reducing the basicity of the aniline.[5]

Experimental Protocols for Characterization

To empirically validate the electronic effects of the perfluoropropan-2-yl group on the aniline ring, the following experimental protocols are recommended.

Synthesis of 4-(Perfluoropropan-2-yl)aniline

A common route for the synthesis of this compound involves the reaction of aniline with a source of the perfluoropropan-2-yl radical, such as 2-bromoheptafluoropropane, in the presence of a reducing agent like sodium dithionite.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable pressure vessel, combine aniline, a solvent (e.g., acetonitrile), and sodium dithionite.

-

Addition of Reagent: Add 2-bromoheptafluoropropane to the reaction mixture.

-

Catalysis: Introduce a catalyst, such as acetic acid.

-

Reaction Conditions: Seal the vessel and heat the mixture under pressure for several hours.

-

Workup: After cooling, dilute the reaction mixture with water and basify with a weak base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic phases, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The following diagram outlines the general workflow for the synthesis and purification of this compound:

Caption: Synthetic workflow for this compound.

Determination of pKa

The pKa of the anilinium ion of the synthesized compound can be determined potentiometrically.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent mixture (e.g., water/ethanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the structure of the synthesized compound and for observing the electronic effects of the perfluoropropan-2-yl group.

Infrared (IR) Spectroscopy:

-

N-H Stretching: The position of the N-H stretching vibrations in the IR spectrum is sensitive to the electron density on the nitrogen atom. For primary aromatic amines, two bands are typically observed. In this compound, these bands are expected to shift to higher wavenumbers compared to aniline, reflecting the decreased electron density on the nitrogen.

-

C-N Stretching: The C-N stretching vibration in aromatic amines is also influenced by substituents. The strong electron-withdrawing nature of the perfluoropropan-2-yl group is expected to strengthen the C-N bond, leading to a shift to a higher frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons in the ¹H NMR spectrum will be deshielded (shifted to higher ppm values) compared to aniline, due to the electron-withdrawing effect of the perfluoropropan-2-yl group.

-

¹³C NMR: The chemical shifts of the carbon atoms in the aniline ring will also be affected. The carbon atom attached to the perfluoropropan-2-yl group will be significantly deshielded.

-

¹⁹F NMR: This technique is particularly useful for characterizing fluorinated compounds. The ¹⁹F NMR spectrum will show characteristic signals for the CF and CF₃ groups, and the coupling patterns can provide valuable structural information.

Implications for Drug Development and Materials Science

The potent electron-withdrawing properties of the perfluoropropan-2-yl group have significant implications for the design of new molecules:

-

Modulation of pKa: The ability to significantly lower the pKa of an amino group is crucial in drug design for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties. By rendering an amine less basic, its interaction with acidic environments in the body can be controlled.

-

Enhanced Metabolic Stability: The presence of the perfluoropropan-2-yl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]

-

Increased Lipophilicity: Fluoroalkyl groups generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

-

Materials Science: In the realm of materials science, the incorporation of the perfluoropropan-2-yl group can be used to tune the electronic properties of organic semiconductors and to create materials with unique surface properties, such as hydrophobicity and oleophobicity.[2]

Conclusion

The perfluoropropan-2-yl group is a powerful electron-withdrawing substituent that exerts a profound influence on the electronic landscape of the aniline ring. Its strong inductive and resonance effects, quantified by its Hammett parameters, lead to a significant reduction in the basicity of the aniline nitrogen. This ability to precisely modulate the electronic properties of aromatic systems makes the perfluoropropan-2-yl group an invaluable tool for researchers and professionals in drug development and materials science, enabling the rational design of molecules with enhanced performance and desired physicochemical characteristics.

References

-

Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

-

Schwarzenbach, R. P.; Gschwend, P. M.; Imboden, D. M. Environmental Organic Chemistry, 2nd ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2003. [Link]

-

Singh, H.; Pathak, A. Stereo-electronic effect of perfluoropropyl group on solid state molecular packing of isomeric dibenzo [a,c]phenazine derivative. New J. Chem., 2022 , 46, 3473-3479. [Link]

-

Chen, Y. et al. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules2022 , 27, 6389. [Link]

-

Gross, K. C.; Seybold, P. G. Substituent effects on the physical properties and pKa of aniline. Int. J. Quantum Chem.2000 , 80, 1107-1115. [Link]

-

Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59, 96-103. [Link]

-

Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions; Wiley: New York, 1963. [Link]

-

Brookhart, M.; Grant, B. E.; Volpe, A. F. Jr. Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. Organometallics1992 , 11, 3920-3922. [Link]

-

Tro, N. J. Chemistry: A Molecular Approach, 4th ed.; Pearson: 2017. [Link]

-

Jinan Tantu Chemicals Co., Ltd. This compound CAS 2396-17-0. [Link]

-

PubChem. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. [Link]

-

Georganics. 4-(HEPTAFLUOROISOPROPYL)ANILINE. [Link]

-

ChemRxiv. Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. [Link]

-

Jinan Tantu Chemicals Co., Ltd. This compound CAS 2396-17-0. [Link]

-

Tro, N.J. Chemistry: A Molecular Approach, 4th ed.; Pearson, 2017. [Link]

-

Houk, K. N.; Lee, J. K. Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. Acc. Chem. Res.2020 , 53, 1366-1378. [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58, 8315-8359. [Link]

-

Colorado School of Mines. Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

-

PubMed. Determination of selected perfluorinated alkyl acids and persistent organic pollutants from a small volume human serum sample relevant for epidemiological studies. [Link]

-

New Journal of Chemistry. Electronic properties of para-substituted thiophenols and disulfides from 13C NMR spectroscopy and ab initio calculations: relations to the Hammett parameters and atomic charges. [Link]

-

ResearchGate. Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 7. georganics.sk [georganics.sk]

Methodological & Application

Application Notes & Protocols: Leveraging 4-(Perfluoropropan-2-yl)aniline in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-(perfluoropropan-2-yl)aniline, a critical building block in contemporary medicinal chemistry. We move beyond simple descriptions to offer a comprehensive analysis of its strategic application, rooted in the unique physicochemical properties imparted by the hexafluoroisopropyl moiety. This document details field-proven protocols for key synthetic transformations, including amide bond formation and Buchwald-Hartwig amination, explaining the rationale behind experimental choices. The guide is designed for researchers, scientists, and drug development professionals, offering actionable insights to harness the full potential of this versatile scaffold in creating next-generation therapeutics with optimized ADME profiles.

The Strategic Value of the Hexafluoroisopropyl Moiety

The introduction of fluorine-containing groups is a cornerstone of modern drug design, utilized to fine-tune the properties of bioactive molecules.[1][2][3] The this compound scaffold is particularly valuable due to the bulky and highly electronegative hexafluoroisopropyl group. This substituent exerts profound effects on a molecule's electronic and conformational landscape, directly influencing its pharmacological profile.

Key Physicochemical Impacts:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the hexafluoroisopropyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This is a well-established strategy for blocking metabolic hotspots and increasing a drug's half-life.[1]

-

Increased Lipophilicity: The fluorinated group significantly increases the lipophilicity of the parent aniline. This property is crucial for modulating a compound's ability to cross cellular membranes, which can enhance absorption and distribution.[4]

-

Modulation of pKa: The powerful electron-withdrawing nature of the (CF₃)₂CH- group decreases the basicity of the aniline nitrogen. This lowering of pKa is critical, as it can reduce off-target interactions with aminergic GPCRs and ion channels, and influence the compound's solubility and transport characteristics at physiological pH.

-

Unique Conformational Constraints: The steric bulk of the hexafluoroisopropyl group can lock the conformation of a molecule, leading to higher binding affinity and selectivity for its intended biological target by reducing the entropic penalty of binding.

Data Presentation: Physicochemical Properties

The properties of this compound make it a distinct and valuable building block compared to its non-fluorinated or simpler fluorinated analogs like 4-(trifluoromethyl)aniline.

| Property | This compound | 4-(Trifluoromethyl)aniline | Aniline (Reference) | Rationale for Impact in Drug Discovery |

| Molecular Formula | C₉H₆F₇N[5] | C₇H₆F₃N[6][7] | C₆H₇N | - |

| Molecular Weight | 257.14 g/mol | 161.13 g/mol [6] | 93.13 g/mol | Increased MW can impact ligand efficiency metrics. |

| Calculated logP | ~3.5-4.0 | ~2.0[8] | ~0.9 | Significantly higher lipophilicity enhances membrane permeability.[4] |

| Calculated pKa | ~1.5-2.0 | ~3.5 | ~4.6 | Reduced basicity minimizes unwanted ion channel interactions and improves oral absorption. |

| Metabolic Stability | High | Moderate-High | Low | C-F bonds are resistant to CYP450-mediated oxidation, increasing compound half-life.[1] |

Core Synthetic Methodologies & Protocols

The utility of this compound is realized through its incorporation into larger, more complex molecules. Its electron-deficient nature requires carefully optimized reaction conditions. Below are detailed protocols for two of the most critical transformations in drug discovery.

Logical Workflow for Synthetic Application

The following diagram outlines the decision-making process when utilizing this compound as a starting material for library synthesis or lead optimization.

Caption: General workflow for a drug discovery project using this compound.

Protocol: Amide Bond Formation with an Electron-Deficient Aniline

The low nucleophilicity of this compound makes standard amide coupling conditions (e.g., HATU/DIPEA at room temperature) sluggish and low-yielding. A more robust protocol involves the in situ formation of a highly reactive acyl fluoride, which readily couples with the aniline at elevated temperatures.[9][10]

Causality: Standard coupling reagents form activated esters that may not be sufficiently electrophilic to react with the poorly nucleophilic, electron-deficient aniline. Converting the carboxylic acid to an acyl fluoride creates a smaller, harder, and more reactive electrophile, overcoming the aniline's low reactivity.[10]

Step-by-Step Protocol:

-

Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile, 0.2 M).

-

Acyl Fluoride Formation: Add a deoxyfluorinating agent such as PyFluor or XtalFluor-E (1.2 eq) to the solution, followed by an organic base such as triethylamine or DIPEA (2.5 eq). Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

-

Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

-

Heating and Reaction: Seal the vessel and heat the reaction to 60-80 °C. The reaction time can vary from 4 to 24 hours. Monitor progress by LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield the desired amide.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction essential for synthesizing complex aryl amines.[11][12] This protocol is optimized for coupling this compound with various aryl halides or triflates.

Causality: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[11][13] A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk tube or microwave vial, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.

-